Cas no 1804379-97-2 (4-Fluoro-5-nitropyridin-2-amine)
4-Fluoro-5-nitropyridin-2-amine Chemical and Physical Properties
Names and Identifiers
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- 4-Fluoro-5-nitropyridin-2-amine
- FCH4116041
- AX8269906
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- Inchi: 1S/C5H4FN3O2/c6-3-1-5(7)8-2-4(3)9(10)11/h1-2H,(H2,7,8)
- InChI Key: URNIGOFWBIAJPF-UHFFFAOYSA-N
- SMILES: FC1=CC(N)=NC=C1[N+](=O)[O-]
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 160
- Topological Polar Surface Area: 84.7
4-Fluoro-5-nitropyridin-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM511766-100mg |
4-Fluoro-5-nitropyridin-2-amine |
1804379-97-2 | 97% | 100mg |
$157 | 2022-06-12 | |
| Chemenu | CM511766-250mg |
4-Fluoro-5-nitropyridin-2-amine |
1804379-97-2 | 97% | 250mg |
$236 | 2022-06-12 | |
| Chemenu | CM511766-1g |
4-Fluoro-5-nitropyridin-2-amine |
1804379-97-2 | 97% | 1g |
$581 | 2022-06-12 |
4-Fluoro-5-nitropyridin-2-amine Related Literature
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
Additional information on 4-Fluoro-5-nitropyridin-2-amine
Introduction to 4-Fluoro-5-nitropyridin-2-amine (CAS No. 1804379-97-2)
4-Fluoro-5-nitropyridin-2-amine is a significant compound in the realm of pharmaceutical and chemical research, characterized by its unique structural and functional properties. This compound, identified by the CAS number 1804379-97-2, has garnered attention due to its potential applications in the development of novel therapeutic agents. The presence of both fluorine and nitro substituents in its molecular structure imparts distinct reactivity and binding characteristics, making it a valuable intermediate in synthetic chemistry.
The< strong>nitropyridine core of this molecule is particularly noteworthy, as it serves as a versatile scaffold for further functionalization. This structural motif is widely recognized for its role in medicinal chemistry, where it contributes to the formation of biologically active heterocyclic compounds. The fluorine atom, on the other hand, enhances the metabolic stability and binding affinity of the resulting molecules, which is crucial for drug development.
In recent years, there has been a surge in research focused on developing new pharmaceuticals with improved efficacy and reduced side effects. Compounds like 4-Fluoro-5-nitropyridin-2-amine are being extensively studied for their potential in treating various diseases, including cancer, inflammation, and infectious disorders. The< strong>fluoro-nitropyridine scaffold has shown promise in several preclinical studies, where it demonstrated the ability to interact with biological targets in a manner conducive to therapeutic intervention.
The synthesis of 4-Fluoro-5-nitropyridin-2-amine involves a series of well-defined chemical transformations that highlight the ingenuity of modern synthetic methodologies. The process typically begins with the nitration of a pyridine precursor, followed by selective fluorination to introduce the fluorine atom at the desired position. This multi-step synthesis underscores the compound's complexity and the precision required to achieve high yields and purity.
The< strong>chemical reactivity of this compound makes it an attractive candidate for further derivatization. Researchers have explored various strategies to modify its structure, aiming to optimize its pharmacological properties. For instance, replacing the nitro group with other functional groups or introducing additional substituents can lead to compounds with enhanced bioavailability or targeted action.
In the context of drug discovery, 4-Fluoro-5-nitropyridin-2-amine serves as a building block for more complex molecules. Its versatility allows chemists to design libraries of compounds that can be screened for biological activity. This approach has been instrumental in identifying lead candidates that undergo further optimization to develop into viable drugs.
The< strong-pharmacological profile of derivatives derived from this compound has been a subject of intense investigation. Studies have shown that certain modifications can significantly alter their interaction with biological targets, leading to improved therapeutic outcomes. For example, incorporating hydrophobic groups can enhance membrane permeability, while polar functional groups can improve solubility and cell uptake.
The< strong-synthetic utility of 4-Fluoro-5-nitropyridin-2-amine extends beyond pharmaceutical applications. It is also used in materials science and agrochemical research, where its unique properties contribute to the development of advanced materials and crop protection agents. The compound's ability to undergo selective reactions makes it a valuable tool for constructing complex molecular architectures.
In conclusion, 4-Fluoro-5-nitropyridin-2-amine (CAS No. 1804379-97-2) represents a cornerstone in modern chemical research. Its structural features and reactivity make it an indispensable intermediate for developing novel therapeutic agents and functional materials. As research continues to uncover new applications for this compound, its significance in science and industry is likely to grow even further.
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